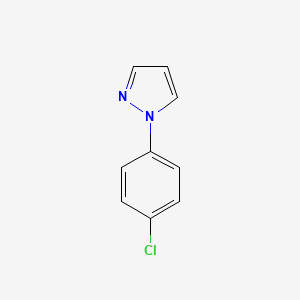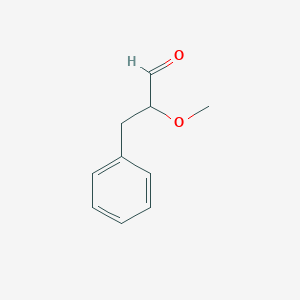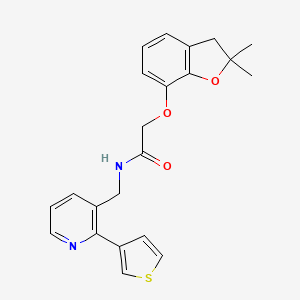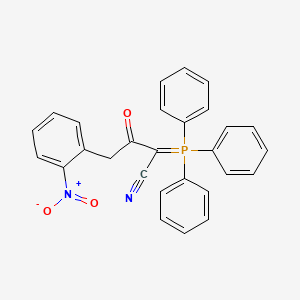
1-(4-chlorophenyl)-1H-pyrazole
Descripción general
Descripción
1-(4-Chlorophenyl)-1H-pyrazole (4CPP) is an organic compound that is widely used in scientific research. It is a heterocyclic aromatic compound with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. It is used as a starting material in organic synthesis, as a reagent for organic transformations, and as a research tool for studying the structure and function of proteins.
Aplicaciones Científicas De Investigación
Drug Development
In drug discovery, researchers have harnessed 4CP to explore the binding affinity between drugs and their target proteins. By studying the interactions between 4CP and specific proteins, scientists gain insights into drug-protein interactions. This knowledge aids in designing more effective pharmaceuticals and understanding their mechanisms of action .
Biochemistry and Enzymology
4CP finds applications in biochemistry, particularly in the study of enzyme and protein structure and functionality. Researchers use it as a tool to investigate how enzymes and proteins function at the molecular level. By examining 4CP’s interactions with specific proteins, scientists can uncover details about enzymatic activity, substrate binding, and catalysis .
Nonlinear Optics
Certain derivatives related to 4CP exhibit intriguing properties in nonlinear optics. For instance, a pyridine-based chalcone derivative with electron donor groups substituted at specific positions of the phenylene ring has shown enhanced second harmonic generation (SHG) efficiency. These findings highlight the potential of 4CP-related compounds for applications in optical devices and materials .
Cellular Protection
While not directly related to 4CP, it’s worth noting that epigenetic modulators—such as bromodomain-containing BET proteins—play a role in immune responses. Protecting β-cells in type 1 diabetes (T1D) remains a challenge, but understanding epigenetic regulation could lead to novel therapeutic strategies. Although not exclusive to 4CP, this broader context underscores the importance of studying such compounds in cellular protection .
Mechanistic Studies
Researchers continue to investigate the precise mechanism of action of 4CP. While some aspects remain elusive, current understanding suggests that it engages in binding interactions with specific proteins, modulating their activity. These interactions can impact cellular function by affecting enzymes, receptors, and other critical proteins .
Structural Biology
Structural biologists use 4CP as a probe to explore protein structures. By analyzing its binding sites and interactions, they gain insights into protein folding, stability, and conformational changes. This information contributes to our understanding of biological processes and informs drug design .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKHQCZJWOXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1H-pyrazole | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2738411.png)

![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)
![N-(2,4-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738419.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)


![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)

![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)